Glycoluril

Overview

Description

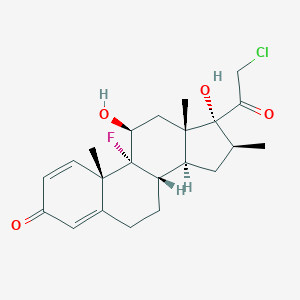

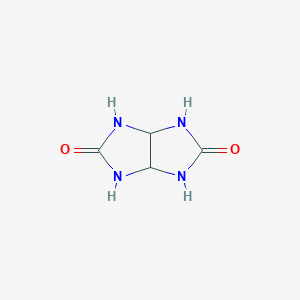

Glycolurils, also known as tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, are bicyclic bisureas that have found extensive applications across various scientific and technological domains due to their unique properties. These applications range from pharmacological agents to explosives, gelators, and building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

Synthesis Analysis

The synthesis of glycoluril and its analogues involves various approaches, including classical reactions of ureas with α-dicarbonyl compounds, condensations with isocyanic or isothiocyanic acids, and reactions leading to the contraction of triazine rings into imidazolidine rings. Innovations such as catalysis by potassium hydroxide under ultrasound irradiation have been developed to improve yields under milder conditions and shorter reaction times (Ji-tai Li, Xiao-Ru Liu, & Ming-Xuan Sun, 2010).

Molecular Structure Analysis

This compound's structure is characterized by its bicyclic bisurea framework, which allows for a variety of derivatives based on different substituents. This structural versatility is key to its wide range of applications and properties (O. V. Ponomarenko et al., 2023).

Chemical Reactions and Properties

This compound's chemistry is rich and varied, encompassing a wide range of reactions and chemical transformations. This includes reactions for obtaining phosphorus-, nitro-, and nitroso derivatives, alkylation methods, Mannich reactions, and more. These reactions underscore this compound's utility as a versatile chemical building block (O. V. Ponomarenko et al., 2023).

Physical Properties Analysis

This compound's physical properties, such as its crystalline structure and solubility characteristics, are influenced by its molecular design. For instance, derivatives of this compound exhibit varied self-assembly behaviors in the solid state, indicative of the molecule's potential in supramolecular chemistry and materials science (Marek Štancl et al., 2008).

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity in oxidation reactions, are explored through studies on its organocatalytic potential. This research demonstrates this compound's ability to catalyze the oxidation of alcohols and benzylic sp3 carbons, highlighting its role in green chemistry and potential in various organic transformations (P. Patel et al., 2018).

Scientific Research Applications

Self-assembled Architectures : Glycoluril derivatives are used to construct oligo- and polyrotaxane assemblies, bis(this compound) compounds, and molecular clip receptors. These contribute to well-defined three-dimensional architectures, which have diverse applications in materials science and molecular engineering (Elemans, Rowan, & Nolte, 2000).

Supramolecular Chemistry : It serves as a popular building block for synthesizing versatile host molecules that interact with various types of guest molecules, whether cationic, anionic, or neutral (Lízal & Šindelář, 2019).

Molecular Capsules : this compound-based molecular capsules have potential applications in structural biology and drug development, suggesting its role in pharmaceutical sciences (Rivera, Martín, & Rebek, 1998).

Diverse Fields : Glycolurils are utilized in the creation of pharmacologically active compounds, explosives, gelators, and as building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

Materials Sector : They show strong potential for use in creating nanoporous materials, molecular switches, tailored polymers, synthetic receptors, liquid crystals, and supramolecular gels (Kölbel & Menger, 2001).

Building Blocks and Catalysis : this compound clips are used for various architectures, components of biomimetic catalytic systems, and in the development of advanced materials (Nolte, Rowan, & Elemans, 2016).

Heterogeneous Organocatalyst : As a robust, universal, and easily applied catalyst, it is used for the direct oxidation of alcohols and benzylic sp3 carbons to carbonyls in laboratory settings (Patel et al., 2018).

Urease Inhibition : Specific this compound derivatives, like 2,4-Bis(4-cyanobenzyl)this compound, are potent inhibitors of the urease enzyme, showing potential in medical and biochemical applications (Yawer et al., 2021).

Concrete Improvement : Adding this compound to concrete enhances its strength in compression, tension, and flexure, implying its use in construction and material engineering (Pothinathan, Muthukannan, Selvapalam, & Gnanaraj, 2021).

Glycomics Data Repository : GlycoPOST, which includes this compound, is a repository for raw mass spectrometry data from glycomics experiments, contributing to the FAIRness (Findability, Accessibility, Interoperability, and Reusability) of the glycomics field (Watanabe, Aoki-Kinoshita, Ishihama, & Okuda, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Glycoluril is an organic chemical composed of two cyclic urea groups joined across the same two-carbon chain . It primarily targets various organic amines and has been used as a monomer for producing the macrocyclic cucurbiturils polymers . These polymers serve as hosts to bind to various neutral and cationic species .

Mode of Action

this compound interacts with its targets through host-guest recognition processes . The cavity of this compound is shaped by aromatic surfaces of negative electrostatic potential, which allows it to display high affinity and selectivity for planar and cationic aromatic guests . Electrostatic effects play a dominant role in the recognition process, where ion-dipole interactions may occur between ammonium ions and the C=O groups of this compound .

Biochemical Pathways

They are used in the synthesis of cucurbiturils , which are important host materials for several applications . This compound derivatives are also used in the construction of host molecules, including molecular tweezers and macrocycles .

Pharmacokinetics

It’s known that this compound is a white powder and its solubility in various media could influence its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to bind to various structures. For instance, this compound-derived molecular clips have been shown to have high affinity toward dicationic guests with large planar aromatic surfaces and cationic dyes derived from acridine . This allows for the selective sequestration and destaining of cells stained with certain dyes .

properties

IUPAC Name |

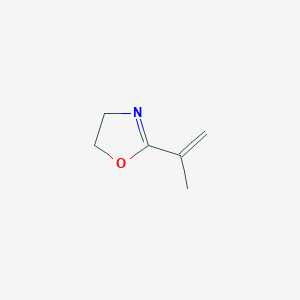

1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c9-3-5-1-2(7-3)8-4(10)6-1/h1-2H,(H2,5,7,9)(H2,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVSTMAPERLKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(NC(=O)N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6031380 | |

| Record name | Glycoluril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyleneurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

496-46-8 | |

| Record name | Glycoluril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyleneurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyleneurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycoluril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroimidazo[4,5-d]imidazole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLENEUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H2W4OS13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of glycoluril?

A1: this compound, also known as tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, has the molecular formula C4H6N4O2 and a molecular weight of 142.11 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A2: Researchers frequently employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction analysis to elucidate the structure and properties of this compound derivatives. [, , , , ]

Q3: How does the structure of this compound contribute to its reactivity?

A3: The presence of two urea fragments in the this compound structure introduces two reactive centers: NH-groups and C=O groups. These groups enable various chemical transformations, including N-alkylation, N-acylation, halogenation, and reactions with aldehydes. [, , ]

Q4: How does the introduction of substituents influence the NMR spectra of glycolurils?

A4: Electron-withdrawing substituents generally cause shielding of the C=O group carbons in 13C NMR, while electron-donating substituents lead to deshielding of CH-CH carbons due to electron density redistribution and anisotropic effects. []

Q5: What is the stability of this compound under different conditions?

A5: this compound exhibits remarkable stability under various conditions, including harsh acidic environments. This stability makes it a suitable building block for synthesizing macrocycles like cucurbiturils. [, ]

Q6: What are the applications of this compound based on its material compatibility and stability?

A6: this compound finds applications in powder coatings, hydrophilic coatings, and as a slow-release nitrogen fertilizer due to its stability and compatibility under various conditions. [, , ]

Q7: How does this compound function as a molecular template in organic synthesis?

A7: The concave shape of this compound and its derivatives allows them to act as molecular templates, promoting intramolecular reactions by pre-organizing reactants in close proximity. One example is the facilitation of Claisen-type condensations between acyl groups attached to the this compound nitrogen atoms. []

Q8: What factors influence the regioselectivity of this compound-templated Claisen condensations?

A8: The regioselectivity of these reactions depends on the substituents present on the acyl groups. Kinetic studies reveal that deprotonation of the acyl group is rate-limiting, and substituents influencing the acidity of this group significantly affect the reaction outcome. []

Q9: How is computational chemistry employed in this compound research?

A9: Researchers use computational methods, including Density Functional Theory (DFT) calculations, to predict the binding modes of this compound derivatives with proteins like streptavidin. These calculations assist in understanding the structure-activity relationships and guide the design of novel ligands. [, ]

Q10: Can you provide an example of how DFT calculations were used to study this compound-based molecular clips?

A10: DFT calculations were employed to investigate the effect of different functional groups on the size and shape of the cleft within this compound-based molecular clips. These calculations confirmed that modifications to the clip's convex face, even through cyclization reactions, do not significantly alter the dimensions of the binding cleft, preserving the clip's ability to dimerize and encapsulate guest molecules. []

Q11: How does the length of the side chain influence the binding affinity of this compound derivatives to streptavidin?

A12: Extending the alkyl chain length of a side chain attached to a specific nitrogen atom on the this compound core can lead to a progressive increase in binding affinity to streptavidin. For example, changing the side chain from a valerate (five carbons) to a caproate (six carbons) group results in stronger binding to the protein, indicating that hydrophobic interactions play a role in the complex formation. []

Q12: What strategies can be used to improve the formulation of this compound-based compounds?

A12: While specific formulation strategies depend on the intended application, researchers can explore various approaches to enhance the properties of this compound-based compounds. These include modifying the compound's solubility and bioavailability through the introduction of hydrophilic groups or utilizing drug delivery systems like nanoparticles for targeted delivery.

Q13: What are some analytical methods used to quantify this compound and its derivatives?

A14: High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is commonly employed to analyze this compound and related compounds. [, ]

Q14: What are some significant milestones in this compound research?

A16: The discovery of cucurbiturils, macrocycles formed by the condensation of this compound and formaldehyde, marked a turning point in the field. This finding opened avenues for supramolecular chemistry, leading to numerous applications in host-guest chemistry and materials science. [, ]

Q15: How does this compound research intersect with other scientific disciplines?

A15: this compound chemistry bridges various fields, including organic synthesis, supramolecular chemistry, materials science, and pharmaceutical research. Its diverse applications stem from its unique structure and reactivity, making it a valuable platform for interdisciplinary collaborations and technological advancements.

Q16: Can this compound be directly phosphorylated using phosphorus trichloride or pentachloride?

A18: No, direct phosphorylation of unsubstituted this compound using phosphorus trichloride or pentachloride is not feasible due to the absence of sufficiently active phosphorylation centers. []

Q17: How can this compound be used in the synthesis of cucurbiturils?

A19: this compound reacts with formaldehyde under acidic conditions to form cucurbit[n]urils, macrocyclic compounds with varying ring sizes (n). The reaction conditions, particularly the ratio of this compound to formaldehyde, influence the specific cucurbituril homologue formed. [, ]

Q18: What are nor-seco-cucurbit[n]urils (ns-CB[n])?

A20: These compounds are structural variations of cucurbiturils lacking one or more methylene bridges. They are often formed as byproducts during cucurbit[n]uril synthesis when the reaction stoichiometry deviates from the ideal ratio for complete cyclization. []

Q19: What is the significance of C-shaped and S-shaped this compound dimers in cucurbituril synthesis?

A21: These dimers are key intermediates in the formation of cucurbiturils. Understanding their formation, relative stabilities, and interconversion pathways is crucial for controlling the selectivity and yield of cucurbituril synthesis. [, , ]

Q20: What is the role of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) in cucurbituril synthesis?

A22: HEDP can act as a "green catalyst" for the synthesis of cucurbit[6]uril in an aqueous medium. This finding provides a more environmentally friendly alternative to the traditional use of strong mineral acids as catalysts. []

Q21: What are some applications of this compound derivatives in polymer chemistry?

A23: this compound derivatives, particularly those with reactive functional groups, can be incorporated into polymers. For instance, molecular clips based on this compound have potential in developing reversibly cross-linked self-healable polymers. [, ]

Q22: How is this compound used in the development of flame-retardant materials?

A24: this compound serves as a scaffold for attaching flame-retardant groups like phosphorus-containing moieties. These this compound-based flame retardants find applications in enhancing the fire safety of various materials, including polyesters, polyvinyl chloride, and epoxy resins. [, ]

Q23: Can you provide an example of how this compound is employed in the synthesis of crown ether derivatives?

A25: this compound acts as a bridging unit to link two crown ether molecules, creating bis(crown ethers) with enhanced metal ion complexation abilities compared to their monomeric counterparts. []

Q24: Has this compound been investigated for its biological activity?

A26: While this compound itself may not possess potent biological activity, its derivatives have shown promise. For example, this compound-modified sodium carboxymethyl cellulose displays anti-adhesion properties in biological systems. []

Q25: How was this compound used to study the effect of dibromo-dichloro-glycoluril on bacterial spores?

A27: While not directly involved in the disinfectant's action, this compound serves as the backbone for dibromo-dichloro-glycoluril. This disinfectant exhibits potent bactericidal activity, disrupting the ultrastructure of bacterial spores and causing significant damage to their protective layers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.